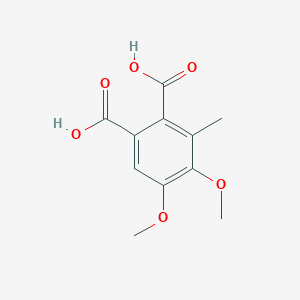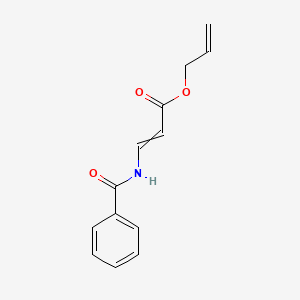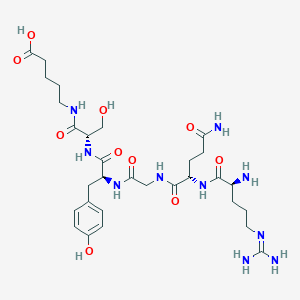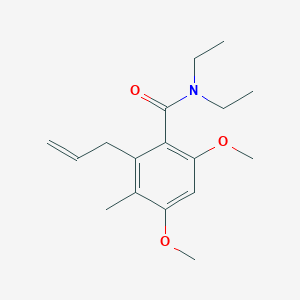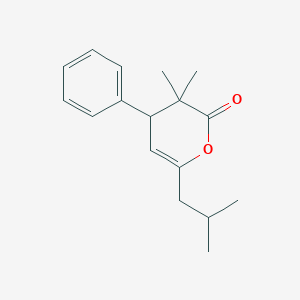![molecular formula C15H12O4 B12538230 (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid CAS No. 861820-86-2](/img/structure/B12538230.png)
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid is a compound that belongs to the class of naphthofurans, which are bicyclic heterocyclic structures. These compounds are known for their significant biological activities and are found in various natural products. The structure of this compound consists of a naphthalene ring fused to a furan ring with a methoxy group at the 8th position and an acetic acid moiety at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The process avoids the use of expensive catalysts and chromatographic separation, making it cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthofurans .
Applications De Recherche Scientifique
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: It has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Industry: The compound is used in the development of fluorescent labels for biomolecules and in peptide synthesis
Mécanisme D'action
The mechanism of action of (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting DNA topoisomerases I and II, which are essential enzymes for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, resulting in cytotoxicity and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,1-b]furan: A parent compound with similar structural features but without the methoxy and acetic acid groups.
Balsaminone A: A naphthofuran derivative with significant antipruritic activity.
Furomollugin: A naphthofuran compound with strong inhibitory activity against DNA topoisomerases I and II.
Uniqueness
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its lipophilicity, while the acetic acid moiety increases its solubility in aqueous media, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
861820-86-2 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-(8-methoxybenzo[e][1]benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C15H12O4/c1-18-11-4-2-9-3-5-13-15(12(9)7-11)10(8-19-13)6-14(16)17/h2-5,7-8H,6H2,1H3,(H,16,17) |
Clé InChI |
YRVGZJSMDISESG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=CC3=C2C(=CO3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)
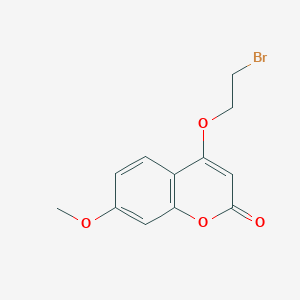

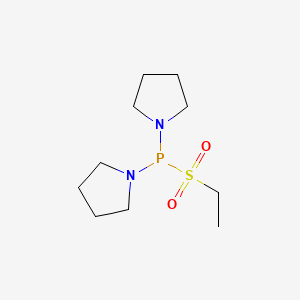

![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)
![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
